molecular formula C9H8BrNO2 B8814697 4-Bromo-1-cyclopropyl-2-nitrobenzene CAS No. 5133-36-8

4-Bromo-1-cyclopropyl-2-nitrobenzene

Cat. No.: B8814697
CAS No.: 5133-36-8
M. Wt: 242.07 g/mol
InChI Key: USMHBCCEXSPEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-cyclopropyl-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 4, a cyclopropyl group at position 1, and a nitro group (-NO₂) at position 2. The molecular formula is likely C₉H₈BrNO₂, with a molecular weight of approximately 250.08 g/mol (calculated based on similar compounds). The nitro group confers strong electron-withdrawing effects, influencing reactivity and stability, while the cyclopropyl substituent introduces steric and conformational constraints. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where nitro groups often serve as precursors to amines .

Properties

CAS No.

5133-36-8

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-1-cyclopropyl-2-nitrobenzene

InChI

InChI=1S/C9H8BrNO2/c10-7-3-4-8(6-1-2-6)9(5-7)11(12)13/h3-6H,1-2H2

InChI Key

USMHBCCEXSPEMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs and their substituent variations are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Effects
4-Bromo-1-cyclopropyl-2-nitrobenzene C₉H₈BrNO₂ ~250.08 Br (4), cyclopropyl (1), NO₂ (2) High reactivity (NO₂), steric hindrance (cyclopropyl), electron-deficient aromatic ring.
4-Bromo-2-chloro-1-cyclopropylbenzene C₉H₈BrCl 231.52 Br (4), Cl (2), cyclopropyl (1) Moderate reactivity (Cl), reduced electron withdrawal compared to NO₂, stable under mild conditions .
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ 187.04 Br (4), NH₂ (1,2) Electron-donating NH₂ groups enhance nucleophilicity; used in dye/polymer synthesis .
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene C₁₀H₉BrClNO₃ 306.54 Br (1), Cl (2), NO₂ (4), cyclopropylmethoxy (5) Multi-substituted; steric bulk affects reaction pathways, potential pharmaceutical applications .

Key Observations:

  • Nitro vs. Chloro/Amino Groups: The nitro group increases electron withdrawal, directing electrophilic substitution to meta/para positions, whereas chloro (mildly deactivating) and amino (activating) groups alter reactivity patterns .
  • Cyclopropyl vs.

Physical and Chemical Properties

  • Stability: Nitro-substituted compounds (e.g., 4-Bromo-1-cyclopropyl-2-nitrobenzene) are thermally stable but may decompose explosively under extreme conditions. Chloro analogs (e.g., 4-Bromo-2-chloro-1-cyclopropylbenzene) exhibit higher thermal stability .
  • Solubility: Nitro groups reduce solubility in polar solvents due to increased hydrophobicity, whereas amino derivatives (e.g., 4-Bromo-1,2-diaminobenzene) show improved solubility in acidic media .

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